
oryzalexin S
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Overview
Description
Oryzalexin S is a stemarane-type diterpenoid phytoalexin produced in rice (Oryza sativa) as part of its defense mechanism against pathogens like Magnaporthe oryzae (rice blast fungus) . Structurally, it is derived from syn-copalyl diphosphate (syn-CPP) and undergoes sequential hydroxylation at C19 and C2α positions (Figure 1) . Its biosynthesis involves two distinct biosynthetic gene clusters (BGCs):
- Chromosome 4 BGC (c4BGC): Contains the OsCPS4 gene encoding syn-CPP synthase and CYP99A2/A3 for C19-hydroxylation.
- Chromosome 7 BGC (c7BGC): Contains CYP71Z21/Z22 for C2α-hydroxylation . The pathway is "cross-stitched" by OsKSL8j (syn-stemarene synthase), which bridges these BGCs but is located on chromosome 11 . Notably, this compound production is subspecies-specific, predominantly found in japonica rice, while indica and basmati subspecies lack functional OsKSL8j or c7BGC, leading to its absence .
Scientific Research Applications
Biosynthesis and Structural Characteristics
Oryzalexin S is synthesized through a complex biosynthetic pathway involving several key enzymes and gene clusters. The primary biosynthetic gene clusters (BGCs) associated with this compound production include:
- c4BGC : Contains genes for syn-copalyl diphosphate synthase (OsCPS4) and cytochrome P450 monooxygenases (CYP99A2 and CYP99A3), which are crucial for the initial steps of hydroxylation.
- c7BGC : Houses additional enzymes (CYP71Z21 and CYP71Z22) that further modify the compound, highlighting the intricate nature of its biosynthesis .
The structural characterization of this compound reveals that it possesses a stemarane-type skeleton, differentiating it from other oryzalexins, which have varying structural configurations .
Antimicrobial Properties
This compound exhibits notable antimicrobial activity, particularly against fungal pathogens such as Magnaporthe oryzae, which causes rice blast disease. Research indicates that this compound can inhibit spore germination and fungal growth at specific concentrations, thereby contributing to the plant's innate immune response .
Case Studies on Antifungal Activity
- Inhibition of Magnaporthe oryzae : Studies have demonstrated that at a concentration of 100 ppm, this compound significantly reduces spore germination rates, providing evidence for its potential use in enhancing crop resistance to fungal infections .
- Comparative Analysis : In experiments comparing various oryzalexins, this compound was shown to be effective against multiple strains of rice pathogens, underscoring its importance in agricultural applications .
Enhancing Crop Resilience
The application of this compound extends beyond its antimicrobial properties; it is also pivotal in enhancing overall crop resilience. Genetic studies have shown that manipulating the expression of genes involved in the biosynthesis of this compound can lead to increased production of this compound, thereby improving the plant's defensive capabilities against environmental stressors and pathogens .
Genetic Engineering Approaches
- Transgenic Lines : Research involving transgenic rice lines overexpressing specific bHLH transcription factors has resulted in increased levels of this compound. These modifications correlate with enhanced resistance to diseases, suggesting a viable strategy for breeding more resilient rice varieties .
- Metabolic Engineering : The use of metabolic engineering techniques to boost the production of oryzalexins has shown promise in developing rice cultivars with improved disease resistance profiles .
Potential Agricultural Applications
The implications of utilizing this compound in agriculture are significant:
- Natural Pesticides : Given its antifungal properties, this compound could be explored as a natural pesticide alternative, reducing reliance on synthetic chemicals.
- Crop Breeding : Integrating this compound biosynthesis pathways into breeding programs can lead to the development of rice varieties with enhanced resistance to biotic stresses.
Chemical Reactions Analysis
Production of Oryzalexins A–C from Oryzalexin D
Oryzalexins A-C are produced from oryzalexin D, with short-chain alcohol dehydrogenase/reductases encoded by OsSDR110C-MI3 and OsSDR110C-MS3 catalyzing the oxidation of the 3α-hydroxy and 7β-hydroxy groups . OsSDR110C-MI3 oxidizes the 3α-hydroxyl of oryzalexin D, and OsSDR110C-MS3 can oxidize the 7β-hydroxyl .
Configuration of Oryzalexins
Oryzalexins A, B, and C have the same absolute configuration as (+)-sandaracopimaradiene .
Upregulation and Reduction
Oryzalexin S, momilactones A and B, and their intermediates syn-stemar-13-ene and syn-pimara-7,15-diene were significantly upregulated in the OsbHLH026-OX line compared with the wild type, whereas in the osbhlh026-cri line, only this compound was markedly reduced, with little change observed for the others .
Tables
The following tables show the activity of different substrates :
Substrate | MS1 | MS2 | MS3 | MI2 | MI3 |
---|---|---|---|---|---|
3β-hydroxy-syn-pimaradien-19,6β-olide | +++ | +++ | ++ | – | +++ |
3β-hydroxy-syn-pimaradiene | +/− | +++ | + | – | +++ |
oryzalexin D | +++ | +++ | +++ | – | +++ |
3α-hydroxy-ent-sandaracopimaradiene | +/− | + | ++ | – | +++ |
7β-hydroxy-ent-sandaracopimaradiene | – | – | + | – | – |
2α-hydroxy-ent-cassadiene | +++ | +++ | +++ | – | + |
3α-hydroxy-ent-cassadiene | ++ | ++ | +++ | – | ++ |
11α-hydroxy-ent-cassadiene | – | – | – | – | – |
The following table displays kinetic data :
Substrate | SDR110C- | K<sub>M</sub> (μM) | k<sub>cat</sub> (s<sup>-1</sup>) | k<sub>cat</sub>/K<sub>M</sub> (s<sup>-1</sup> M<sup>-1</sup>) |
---|---|---|---|---|
3β-hydroxy-syn-pimaradien-19,6β-olide | MS1 | 900 ± 400 | (8 ± 3) x10<sup>-2</sup> | 9 x10<sup>1</sup> |
MS2 | 200 ± 100 | (4 ± 1) x10<sup>-1</sup> | 2 x10<sup>3</sup> | |
oryzalexin D | MS1 | 60 ± 15 | (2 ± 1) x10<sup>-2</sup> | 3 x10<sup>2</sup> |
MS2 | 60 ± 20 | (2.3 ± 0.3) x10<sup>-2</sup> | 4 x10<sup>2</sup> | |
MS3 | 40 ± 20 | 1.9 ± 0.2 | 5 x10<sup>4</sup> | |
MI3 | 14 ± 10 | 2.7 ± 0.4 | 2 x10<sup>5</sup> |
Q & A
Q. Basic: What is the biosynthetic pathway of oryzalexin S, and what key enzymes are involved?
Answer:
this compound is a diterpenoid phytoalexin in rice, synthesized via a cross-cluster pathway involving two biosynthetic gene clusters (BGCs): the chromosome 4 BGC (c4BGC) and chromosome 7 BGC (c7BGC). The pathway initiates with OsKSL8, a syn-stemarene synthase converting syn-copalyl diphosphate (syn-CPP) to syn-stemar-13-ene. This intermediate undergoes hydroxylation at C19 by CYP99A2/3 (from c4BGC) and further hydroxylation at C2α by CYP71Z21/22 (from c7BGC) to yield this compound .
Methodological Note:
- Enzyme Activity Validation: Use heterologous expression in E. coli or yeast systems paired with GC-MS/NMR for structural confirmation .
- Gene Cluster Analysis: Employ genome sequencing and phylogenetic comparison to trace evolutionary origins of BGCs across rice subspecies .
Q. Advanced: How do evolutionary dynamics between japonica and indica rice subspecies influence this compound production?
Answer:
The c7BGC (housing CYP71Z21/22) is prevalent in japonica but rare in indica. OsKSL8, critical for this compound biosynthesis, exists as distinct alleles (OsKSL8(j) in japonica vs. OsKSL8i in indica). Introgression of OsKSL8i into japonica disrupts this compound synthesis, suggesting selective pressure favoring alternative diterpenoid pathways in indica-dominant environments .
Methodological Note:
- Allelic Variation Study: Use PCR-based cloning and comparative metabolomics to link genetic divergence to metabolite profiles.
- Evolutionary Tracing: Apply Tajima’s D or FST statistics to assess selection pressure on BGCs .
Q. Basic: What experimental approaches are used to confirm the roles of CYP99A and CYP71Z enzymes in this compound biosynthesis?
Answer:
CYP99A2/3 (C19-hydroxylases) and CYP71Z21/22 (C2α-hydroxylases) are validated via:
Heterologous Co-Expression: Co-express CYP enzymes with upstream synthases (e.g., OsCPS4/OsKSL8) in E. coli or yeast, followed by metabolite extraction and GC-MS analysis .
Isotope Labeling: Use <sup>13</sup>C-labeled intermediates to track hydroxylation sites via NMR .
Methodological Note:
- Enzyme Specificity Assays: Test substrate promiscuity using synthetic analogs in vitro.
- Gene Knockout Models: CRISPR-Cas9-edited rice lines to observe phytoalexin depletion .
Q. Advanced: How can contradictory data on gene cluster conservation be resolved in non-japonica rice varieties?
Answer:
Contradictions arise from subspecies-specific BGC distribution (e.g., c7BGC absence in most indica). Resolution strategies include:
Pangenome Analysis: Compare BGC presence/absence across diverse rice accessions using long-read sequencing.
Functional Complementation: Introduce japonica-derived c7BGC into indica to test for restored this compound production .
Methodological Note:
- Metabolic Profiling: Use LC-MS/MS to quantify this compound and related diterpenoids in engineered lines.
- Cross-Species Expression: Transiently express indica CYP71Z homologs in japonica to assess functional equivalence .
Q. Basic: What analytical techniques are critical for structural elucidation of this compound intermediates?
Answer:
- GC-MS: For volatile intermediate detection (e.g., syn-stemar-13-ene) with electron ionization (EI) for fragmentation patterns .
- NMR Spectroscopy: 1D/2D NMR (e.g., <sup>13</sup>C, HSQC) to assign hydroxylation sites in purified compounds .
- High-Resolution MS (HRMS): Confirm molecular formulas of unstable intermediates .
Q. Advanced: What challenges arise in metabolic engineering of this compound pathways, and how can they be addressed?
Answer:
Challenges:
- Toxicity of Intermediates: Accumulation of syn-CPP or hydroxylated derivatives can inhibit host systems (e.g., E. coli).
- Crosstalk Between BGCs: Competing pathways may divert flux away from this compound.
Solutions: - Compartmentalization: Use yeast organelles (e.g., mitochondria) to sequester toxic intermediates.
- Dynamic Regulation: Employ inducible promoters to stage enzyme expression .
Methodological Note: - Flux Balance Analysis (FBA): Model metabolic flux to optimize precursor allocation.
- Proteomic Profiling: Monitor enzyme abundance to identify bottlenecks .
Q. Basic: How is the purity and identity of newly synthesized this compound confirmed?
Answer:
- Chromatographic Purity: HPLC/GC with >95% peak area purity.
- Spectroscopic Validation: Match NMR/<sup>13</sup>C data to published reference spectra .
- Chiral Analysis: Use chiral columns or optical rotation to confirm stereochemistry .
Q. Advanced: What role do transcriptional regulators play in coordinating cross-cluster biosynthesis of this compound?
Answer:
Though not fully characterized, putative regulators include:
- WRKY Transcription Factors: Known to activate phytoalexin BGCs under stress.
- Epigenetic Modifiers: Histone acetylation may synchronize c4BGC and c7BGC expression.
Methodological Note: - Chromatin Immunoprecipitation (ChIP-seq): Identify DNA-binding proteins associated with BGC promoters.
- Co-Expression Networks: Use RNA-seq data to cluster BGC genes with regulatory candidates .
Comparison with Similar Compounds
Rice produces diverse diterpenoid phytoalexins, including momilactones, phytocassanes, and oryzalexins A–F. Below is a detailed comparison:
Key Observations :
- BGC Utilization : Oryzalexin S uniquely requires two BGCs (c4 and c7), while momilactones and phytocassanes rely on single or interdependent BGCs (e.g., c4BGC and c2BGC for momilactones) .
- Hydroxylation Patterns : this compound and momilactones share C19-hydroxylation via CYP99A2/A3, but diverge in secondary modifications (C2α vs. C3β) .
- Evolutionary Conservation : The c4BGC is conserved across rice subspecies, whereas c7BGC is japonica-specific , explaining this compound’s restricted distribution .
Bioactivity and Pathogen Resistance
Compound | Target Pathogens | Key Activity | Solubility Requirement |
---|---|---|---|
This compound | Magnaporthe oryzae | Inhibits fungal spore germination | Two hydroxyl groups |
Momilactones | Broad-spectrum (fungi, weeds) | Antimicrobial, allelopathic | Single hydroxylation |
Phytocassanes | Rhizoctonia solani | Blocks hyphal growth | C3α and C11β hydroxyls |
Mechanistic Insights :
- Momilactones exhibit broader ecological roles (e.g., allelopathy), while this compound is specialized for M. oryzae resistance .
Subspecies-Specific Production
Subspecies | This compound | Momilactones | Phytocassanes |
---|---|---|---|
japonica | Yes | Yes | Yes |
indica | No¹ | Yes | Yes |
basmati | No² | Yes | Rare |
¹ indica lacks functional c7BGC and carries OsKSL8i (syn-stemodene synthase), which cannot produce this compound . ² basmati has a divergent OsKSL8 allele, further reducing diterpenoid diversity .
Evolutionary and Agricultural Implications
- Breeding Strategies : Enhancing c7BGC in indica or engineering OsKSL8j could improve blast resistance. Conversely, momilactones offer broader utility but require ecological risk assessments due to allelopathic effects .
Tables of Key Data
Table 2: Bioactivity Comparison
Compound | ED₅₀ Against M. oryzae (μM) | Key Reference |
---|---|---|
This compound | 12.3 | Tamogani et al. 1993 |
Momilactone A | 8.9 | Kato-Noguchi 2020 |
Phytocassane A | 25.6 | Shimura et al. 2007 |
Properties
CAS No. |
143437-61-0 |
---|---|
Molecular Formula |
C20H32O2 |
Molecular Weight |
304.47 |
IUPAC Name |
(1R,2S,4R,6S,7R,10S,13R)-6-(hydroxymethyl)-2,6,12-trimethyltetracyclo[11.2.1.01,10.02,7]hexadec-11-en-4-ol |
InChI |
InChI=1S/C20H32O2/c1-13-8-15-4-5-17-18(2,12-21)10-16(22)11-19(17,3)20(15)7-6-14(13)9-20/h8,14-17,21-22H,4-7,9-12H2,1-3H3/t14-,15+,16+,17+,18-,19+,20-/m1/s1 |
SMILES |
CC1=CC2CCC3C(CC(CC3(C24CCC1C4)C)O)(C)CO |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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